molecular formula C20H24N2O4S B3469671 N-(2-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE

N-(2-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B3469671
M. Wt: 388.5 g/mol
InChI Key: WSTSIKZAEZGZRZ-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a pyrrolidine ring, and methoxy and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenyl isocyanate with 4-methylbenzenesulfonyl chloride in the presence of a base to form the intermediate sulfonamide. This intermediate is then reacted with 2-oxo-2-(pyrrolidin-1-yl)ethylamine under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products:

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products may include halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition can disrupt bacterial DNA synthesis and cell division .

Comparison with Similar Compounds

Comparison: N-(2-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic properties, making it versatile for various applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-16-9-11-17(12-10-16)27(24,25)22(15-20(23)21-13-5-6-14-21)18-7-3-4-8-19(18)26-2/h3-4,7-12H,5-6,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTSIKZAEZGZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE

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